1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine

Overview

Description

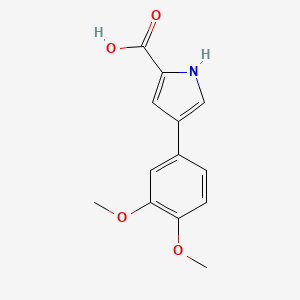

The compound “1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine” belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .

Synthesis Analysis

Imidazoles can be synthesized through a variety of methods. One common method involves the treatment of a carbonyl compound with 2-lithio-1-methyl-1H-imidazole .Molecular Structure Analysis

The molecular structure of an imidazole ring includes two nitrogen atoms, one of which bears a hydrogen atom, and the other is called a pyrrole-type nitrogen . The presence of a positive charge on either of the two nitrogen atoms shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For example, they can be converted into carbonyl compounds via corresponding quaternary salts .Physical And Chemical Properties Analysis

Imidazoles are generally solid at room temperature and highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis of Carbonyl Compounds

The compound serves as a precursor in the synthesis of carbonyl compounds. By treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride, researchers can prepare derivatives that are convertible into carbonyl compounds via corresponding quaternary salts .

Protecting Group in Organic Synthesis

It acts as a protecting group for carbonyl functionalities in complex organic syntheses. The stability of the (1-Methyl-1H-imidazol-2-yl)methanol system allows it to be used as a masked form of the carbonyl group, providing latent functionality for subsequent synthetic steps .

Synthon for Symmetric Ketones

The compound is utilized as a synthon for the synthesis of symmetric ketones. This application is particularly useful in the production of fragrances and flavors, where symmetric ketones like dihydrojasmone are valuable .

Intermediate in Active Acyl Species Generation

1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine derivatives are used to generate active acyl species, which are crucial intermediates in various organic reactions, including the formation of β-ketoesters .

Conversion into Carbonyl Compounds

The derivatives of this compound can be converted into carbonyl compounds, exploiting the imidazolium group as a leaving group. This transformation is significant in the synthesis of various pharmaceuticals and agrochemicals .

Latent Functionality in Medicinal Chemistry

In medicinal chemistry, the compound’s derivatives offer latent functionality, allowing for the introduction of carbonyl groups at a later stage in the drug synthesis process. This strategy can be employed to modify the pharmacokinetic properties of drug candidates .

Synthesis of β-Ketoesters

The compound is instrumental in the synthesis of β-ketoesters, which are important building blocks in organic chemistry and can lead to the formation of more complex molecules used in medicinal chemistry and materials science .

Development of New Synthetic Methodologies

Recent research has focused on developing new synthetic methodologies using imidazole derivatives, including 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine, to create functional molecules for a variety of applications, from pharmaceuticals to materials science .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-(1-methylimidazol-2-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-7(9)8-10-5-6-11(8)2/h5-7H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTHRJBKKWLZTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=NC=CN1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2H-1,3-benzodioxol-5-yl)methyl]oxan-4-amine](/img/structure/B1486630.png)

amine](/img/structure/B1486631.png)

![methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B1486632.png)

![2-[2-(2-Azidoethoxy)ethoxy]ethyl 2,3,4,6-Tetra-O-acetyl-D-galactopyranoside](/img/structure/B1486635.png)

![2-(Diethylamino)benzo[d]thiazol-6-ol](/img/structure/B1486642.png)

![2-{2-[3-(4-Fluorophenyl)-1-pyrrolidinyl]ethyl}-1,4-dimethylpiperazine](/img/structure/B1486643.png)